molecular formula C23H18ClN3O3 B11312889 2-(4-chloro-3-methylphenoxy)-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide

2-(4-chloro-3-methylphenoxy)-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide

Cat. No.: B11312889
M. Wt: 419.9 g/mol
InChI Key: DZCPDDQBZXYEGE-UHFFFAOYSA-N
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Description

2-(4-chloro-3-methylphenoxy)-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a chlorinated phenoxy group, a phenyl group, and an oxadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chloro-3-methylphenol with chloroacetic acid to form 4-chloro-3-methylphenoxyacetic acid. This intermediate is then reacted with 4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3-methylphenoxy)-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-chloro-3-methylphenoxy)-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The oxadiazole ring is known to interact with various biological targets, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chloro-3-methylphenoxy)-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide is unique due to the presence of the oxadiazole ring, which imparts specific biological activities and chemical properties. This makes it distinct from other similar compounds and valuable for various applications .

Properties

Molecular Formula

C23H18ClN3O3

Molecular Weight

419.9 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide

InChI

InChI=1S/C23H18ClN3O3/c1-15-13-19(11-12-20(15)24)29-14-21(28)25-18-9-7-17(8-10-18)23-26-22(27-30-23)16-5-3-2-4-6-16/h2-13H,14H2,1H3,(H,25,28)

InChI Key

DZCPDDQBZXYEGE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4)Cl

Origin of Product

United States

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